molecular formula C31H40O15 B568944 Isomartynoside CAS No. 94410-22-7

Isomartynoside

Cat. No. B568944
CAS RN: 94410-22-7
M. Wt: 652.646
InChI Key: NFTBVWKAIZBSRS-ZXLVUZSHSA-N
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Description

Isomartynoside is a natural compound with significant medicinal properties . It is a phenylpropanoid glycoside that can be found in Galeopsis pubescens . It has shown inhibition against the angiotensin-converting enzyme (ACE) activities, with an IC50 value of 505±26.7μg/ml . This suggests that it may have an antihypertensive effect. Isomartynoside also shows obvious anti-fatigue activity .


Molecular Structure Analysis

The molecular structure of Isomartynoside is C31H40O15 . Its molecular weight is 652.64 .

Safety and Hazards

The safety data sheet of Isomartynoside suggests using safety goggles with side-shields, protective gloves, and impervious clothing when handling it . It also recommends using a suitable respirator and keeping the product away from drains, water courses, or the soil .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)21(13-16)41-3)45-30(28(29)39)42-11-10-17-5-8-20(40-2)19(33)12-17/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTBVWKAIZBSRS-ZXLVUZSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)OC)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isomartynoside

Q & A

Q1: What is isomartynoside and where is it found?

A1: Isomartynoside is a phenylpropanoid glycoside found naturally in various plant species. It has been isolated from Plantago major subsp. intermedia [], Callicarpa nudiflora [, ], Pedicularis rex [, ], Schnabelia tetradonta [], Verbascum atlanticum [], Buddleja davidii [], Buddleja albiflora [], Pedicularis dichotoma [], Rehmannia glutinosa [, ], Callicarpa arborea [], Pedicularis cephalantha [], Pedicularis sibthorpii [], and Galeopsis pubescens [].

Q2: What are the known biological activities of isomartynoside?

A2: While the specific mechanisms of action are still under investigation, research suggests that isomartynoside exhibits antioxidant [] and potential anti-fatigue properties [].

Q3: How does isomartynoside demonstrate its antioxidant activity?

A3: In a study using Plantago major subsp. intermedia extracts, isomartynoside displayed significant antioxidant activity through several mechanisms, including:

  • Inhibition of lipid peroxidation: Isomartynoside effectively protected against lipid peroxidation, indicating its ability to neutralize reactive oxygen species (ROS) and protect cell membranes. []
  • ABTS cation radical scavenging: Isomartynoside demonstrated strong scavenging activity against ABTS cation radicals, further supporting its ability to neutralize harmful free radicals. []
  • Cupric reducing antioxidant capacity: Isomartynoside exhibited potent cupric reducing capacity, indicating its ability to donate electrons and act as an effective reducing agent. []

Q4: Are there any studies investigating the anti-fatigue properties of isomartynoside?

A4: A study on Pedicularis dichotoma revealed that verbascoside, a compound structurally related to isomartynoside, demonstrated promising anti-fatigue effects in mice. Further research is needed to determine if isomartynoside shares this activity. []

Q5: What is the chemical structure of isomartynoside?

A5: Isomartynoside is a phenylpropanoid glycoside composed of a caffeic acid moiety linked to a rhamnose-glucose disaccharide. It is structurally similar to martynoside, another phenylpropanoid glycoside, differing only in the glycosidic linkage of the rhamnose unit.

Q6: Is there any spectroscopic data available for isomartynoside?

A6: While specific spectroscopic data is not provided in the abstracts, the structures of compounds isolated from various plant sources, including isomartynoside, were elucidated using a combination of spectroscopic techniques. These techniques likely included Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), and optical rotation measurements. [, , , , , , , , , , , , , ]

Q7: Are there any studies on the stability or formulation of isomartynoside?

A7: Currently, there is limited information available regarding the stability, formulation, or specific applications of isomartynoside. Further research is needed to investigate these aspects.

Q8: What analytical methods are used to characterize and quantify isomartynoside?

A8: Researchers have employed various analytical methods for the isolation, identification, and quantification of isomartynoside. These include:

  • Chromatographic techniques: Several chromatographic techniques are commonly used, including silica gel column chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), preparative HPLC, and Sephadex LH-20 column chromatography. [, , , , , , , , , , , , ]
  • Spectroscopic analysis: NMR, HRESI-MS, and optical rotation measurements are commonly used for structural characterization. [, , , , , , , , , , , , , ]

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